Geiparvarin Geiparvarin Geiparvarin is a natural product found in Geijera parviflora with data available.
Brand Name: Vulcanchem
CAS No.: 36413-91-9
VCID: VC21346705
InChI: InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+
SMILES: CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C
Molecular Formula: C19H18O5
Molecular Weight: 326.3 g/mol

Geiparvarin

CAS No.: 36413-91-9

Cat. No.: VC21346705

Molecular Formula: C19H18O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Geiparvarin - 36413-91-9

CAS No. 36413-91-9
Molecular Formula C19H18O5
Molecular Weight 326.3 g/mol
IUPAC Name 7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one
Standard InChI InChI=1S/C19H18O5/c1-12(15-11-17(20)19(2,3)24-15)8-9-22-14-6-4-13-5-7-18(21)23-16(13)10-14/h4-8,10-11H,9H2,1-3H3/b12-8+
Standard InChI Key OUTLLBZGJYDUQE-XYOKQWHBSA-N
Isomeric SMILES C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C
SMILES CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C
Canonical SMILES CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C

Chemical Structure and Properties

Geiparvarin is classified as a phenylpropanoid and polyketide derivative, specifically belonging to the coumarins subcategory. The compound has a complex structure that combines a coumarin core with a furanone moiety connected via an unsaturated linkage.

Chemical Identifiers and Nomenclature

The detailed chemical identifiers for geiparvarin provide essential reference information for researchers:

IdentifierValue
CAS Number36413-91-9
IUPAC Name7-[(E)-3-(5,5-dimethyl-4-oxofuran-2-yl)but-2-enoxy]chromen-2-one
Molecular FormulaC₁₉H₁₈O₅
Molecular Weight326.30 g/mol
Exact Mass326.11542367 g/mol
InChI KeyOUTLLBZGJYDUQE-XYOKQWHBSA-N
Internal ID (PlantaeDB)56b8ad99-8df3-4253-90ac-fe447d20cea1

The compound is also known by several synonyms, including NSC-142227, CHEMBL56918, and others registered in various chemical databases .

Physical and Chemical Properties

Geiparvarin exhibits specific physicochemical characteristics that influence its biological behavior:

PropertyValue
Topological Polar Surface Area (TPSA)61.80 Ų
XlogP3.40
SMILES (Canonical)CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C3=CC(=O)C(O3)(C)C
SMILES (Isomeric)C/C(=C\COC1=CC2=C(C=C1)C=CC(=O)O2)/C3=CC(=O)C(O3)(C)C

These properties are crucial for understanding the compound's behavior in biological systems, particularly its ability to cross cellular membranes and interact with target proteins .

Biological Activities

Geiparvarin demonstrates several important biological activities that have been documented through extensive research.

Monoamine Oxidase Inhibition

One of the most significant biological activities of geiparvarin is its selective inhibition of monoamine oxidase B (MAO-B). Research has shown that geiparvarin acts as a potent and selective MAO-B inhibitor with limited activity against the MAO-A isoform .

CompoundMAO-B Activity (pIC₅₀)MAO-A Activity (pIC₅₀)Selectivity
Geiparvarin6.844.57Strong MAO-B selectivity

This selectivity for MAO-B over MAO-A makes geiparvarin potentially valuable for conditions where selective MAO-B inhibition is beneficial, such as Parkinson's disease and certain neurodegenerative disorders .

Cytostatic Activity

Geiparvarin has been extensively studied for its cytostatic activity against various tumor cell lines. The compound interacts with cellular membranes and inhibits neurotransmission, leading to the death of tumor cells . Studies have evaluated its activity against both murine tumor cells (L1210, FM3A) and human tumor cells (Raji, Molt/4F, and MT4) .

Research has shown that structural modifications to geiparvarin can significantly impact its cytostatic activity. Particularly, modifications in the region of the olefinic double bond by introducing characteristic alkenyl side chains have been observed to markedly decrease cytostatic activity compared to geiparvarin itself .

Predicted TargetUniProt IDProbabilityModel Accuracy
DNA-(apurinic or apyrimidinic site) lyaseP2769598.93%91.11%
Monoamine oxidase BP2733897.90%92.51%
Dual specificity protein phosphatase 3P5145295.73%94.00%
Histone deacetylase 2Q9276993.67%94.75%
Monoamine oxidase AP2139793.54%91.49%
Cathepsin DP0733992.51%98.95%
Glycine transporter 2Q9Y34591.99%99.17%
Pregnane X receptorO7546991.52%94.73%

Additionally, experimental data has confirmed interactions with:

Proven TargetUniProt IDActivityAssay Type
Carbonic anhydrase IXQ16790600 nMKi
Carbonic anhydrase XIIO43570830 nMKi

These multiple potential targets suggest that geiparvarin may have broad pharmacological applications beyond its established MAO-B inhibitory and cytostatic activities .

Structure-Activity Relationships

Extensive structure-activity relationship (SAR) studies have provided valuable insights into how structural modifications to geiparvarin affect its biological activities.

Cytostatic Activity SAR

Structure-activity relationship studies focusing on cytostatic properties have revealed:

  • The coumarin portion of geiparvarin can be replaced by other aromatic rings without significantly altering cytostatic activity, suggesting that this portion of the molecule is less critical for this biological effect .

  • Modifications to the olefinic double bond region by introducing characteristic alkenyl side chains significantly decrease cytostatic activity compared to the parent compound .

  • The essential structural features for maintaining cytostatic activity appear to be distinct from those responsible for the compound's ability to form Michael-type adducts .

Synthesis

The synthesis of geiparvarin and its analogues has been well-documented in the scientific literature.

Synthesis of Geiparvarin

A convenient synthesis pathway involves the reaction between 2,2-dimethyl-5-ethyl-3(2H)furanone and 7-(2-oxoethoxy)coumarin, which affords the corresponding aldol intermediate (70% yield). This intermediate can then be converted to geiparvarin using the Stork–Kraus dehydration protocol, yielding the final product with excellent efficiency (>95%) .

The key synthetic steps include:

  • Preparation of 2,2-dimethyl-5-ethyl-3(2H)furanone

  • Synthesis of 7-(2-oxoethoxy)coumarin

  • Aldol condensation between these two components

  • Dehydration to form the final product

Synthesis of Analogues

Various analogues of geiparvarin have been synthesized to investigate structure-activity relationships:

  • Desmethyl congener of geiparvarin (compound 6): This analogue, characterized by the absence of the methyl group on the double bond, demonstrated increased MAO-B inhibitory activity compared to geiparvarin itself .

  • 3,4-dimethylgeiparvarin (compound 5): Introduction of methyl groups at positions 3 and 4 of the coumarin ring resulted in no significant improvement in MAO-B inhibition compared to the parent compound .

  • 2",3"-dihydrogeiparvarin (compound 14): This analogue was synthesized to evaluate the effect of reducing the olefinic double bond on cytostatic activity .

  • Series of 4,5-dihydro-3(2H)-furanones and 3(2H)-furanones: These analogues were designed with modifications to the alkenyl side chain to evaluate their impact on cytostatic activity .

Physical Characterization

Detailed physical characterization of geiparvarin and its analogues provides important information for identification and verification purposes.

Spectroscopic Data

For example, the desmethyl congener of geiparvarin (compound 6) has been characterized with the following spectroscopic data:

  • Physical appearance: Yellow solid

  • Melting point: 146–147°C (from methanol)

  • IR (KBr): 1735, 1680, 1611, 1374, 1279, 1174, 1117, 825 cm⁻¹

  • ¹H NMR (300 MHz, CDCl₃): δ 7.63 (d, 1H, ³J=9.4 Hz, H-4), 7.39 (d, 1H, ³J=8.6 Hz, H-5), 6.88 (dd, 1H, ³J=8.6 and ⁴J=2.5 Hz, H-6), 6.85 (m, 1H, H-2'), 6.82 (d, 1H, ⁴J=2.5 Hz, H-8), 6.57 (1H, dt, ³J=15.9)

This spectroscopic data confirms the structure and purity of the synthesized compounds and enables researchers to properly identify and distinguish between geiparvarin and its various analogues.

Structure-Based Design Considerations

The relationship between lipophilicity and MAO inhibitory activity has been investigated for geiparvarin and its analogues. Calculated partition coefficients (CLOG P values) appear to be linearly related to inhibitory activity, with activity increasing as lipophilicity decreases, reaching a maximum for the desmethyl congener (compound 6) with a log P value of 3.25 .

This relationship suggests a potential biphasic function, where compounds with either very high or very low lipophilicity show reduced activity. This finding has important implications for the design of new geiparvarin derivatives targeting various physiological conditions .

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